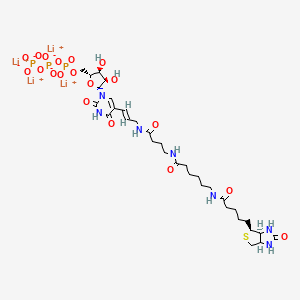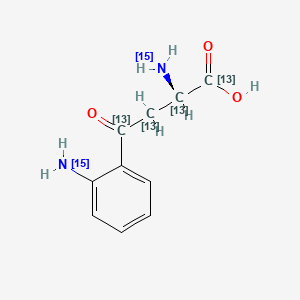
S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of HBPC CGSH would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
HBPC CGSH undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
HBPC CGSH has several scientific research applications, including:
Chemistry: Used as a model compound to study glyoxalase inhibition and related biochemical pathways.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antimalarial properties and potential use in treating other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
HBPC CGSH exerts its effects by inhibiting the glyoxalase system, specifically targeting glyoxalase I and glyoxalase II. This inhibition disrupts the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis, leading to the accumulation of toxic intermediates and subsequent cell death. The molecular targets and pathways involved include the glyoxalase enzymes and related metabolic pathways.
類似化合物との比較
Similar Compounds
Glutathione: The parent compound from which HBPC CGSH is derived.
N-acetylcysteine: Another compound with antioxidant properties and similar biochemical functions.
Lipoic acid: A compound with similar redox properties and therapeutic potential.
Uniqueness
HBPC CGSH is unique due to its specific inhibitory action on glyoxalase I and glyoxalase II, making it a valuable tool in antimalarial research and other therapeutic applications. Its derivatization from glutathione provides it with distinct biochemical properties that differentiate it from other similar compounds.
特性
分子式 |
C17H23BrN4O8S |
|---|---|
分子量 |
523.4 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-3-[(4-bromo-N-hydroxyanilino)-hydroxymethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23BrN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1 |
InChIキー |
OGZMPQOWGQBWAV-FAGLKTCQSA-N |
異性体SMILES |
C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br |
正規SMILES |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


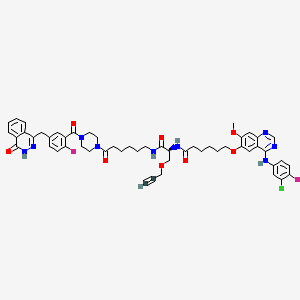

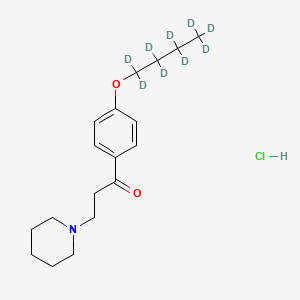
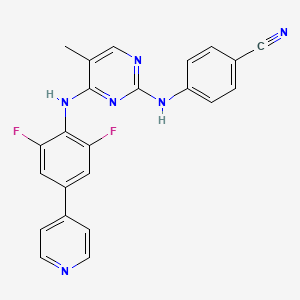
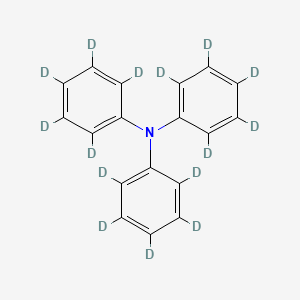
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
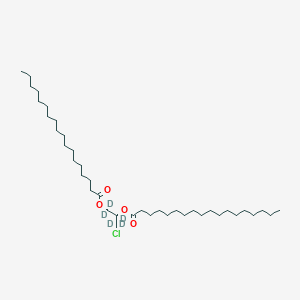
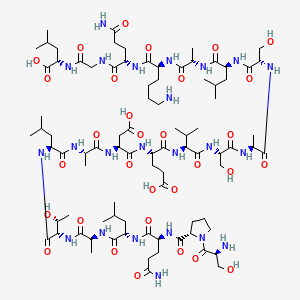
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
